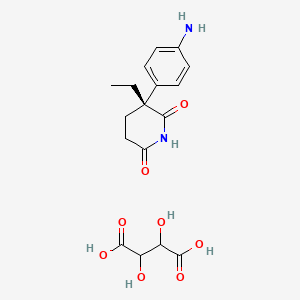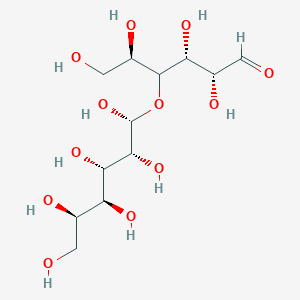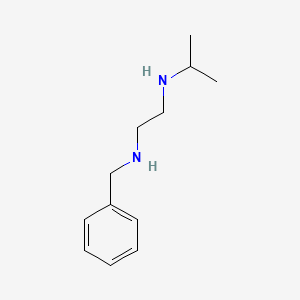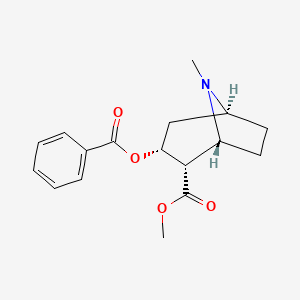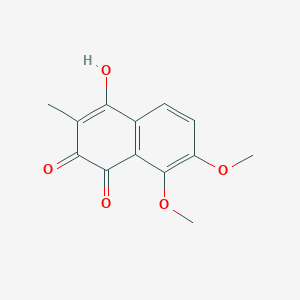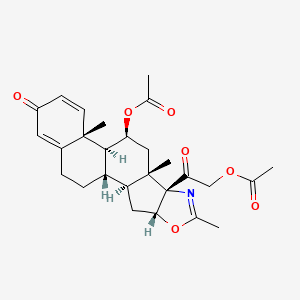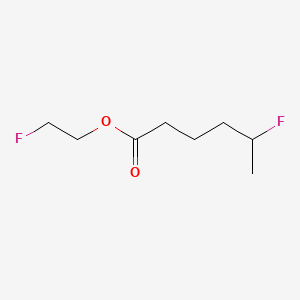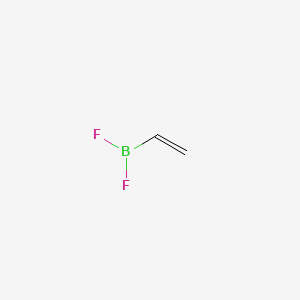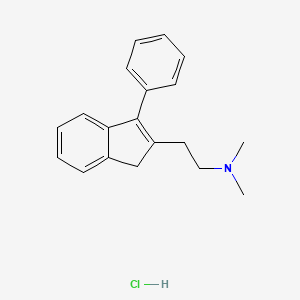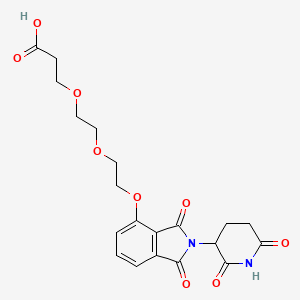
3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG2-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used for research purposes and is known for its role in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-Acid involves the conjugation of Thalidomide with a PEG2 linker. The carboxylic acid functional group of Thalidomide-O-PEG2-Acid is activated using peptide coupling reagents like PyBOP or carbodiimides such as EDC to form a stable amide linkage with amines . The synthesis starts with readily available L-glutamine, which undergoes treatment with Na2CO3 in water, followed by the addition of N-carbethoxyphthalimide .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG2-Acid are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as described above. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Thalidomide-O-PEG2-Acid has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-O-PEG2-Acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of non-native substrates to the complex, resulting in their subsequent degradation . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A Thalidomide derivative with enhanced anti-cancer activity.
Uniqueness
Thalidomide-O-PEG2-Acid is unique due to its incorporation of the PEG2 linker, which enhances its solubility and stability. This feature makes it particularly useful in the development of PROTACs for targeted protein degradation .
Conclusion
Thalidomide-O-PEG2-Acid is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanism of action make it a valuable tool for developing new therapeutic agents and understanding protein degradation pathways.
Properties
Molecular Formula |
C20H22N2O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |
InChI Key |
LDBBOUWQJLSTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


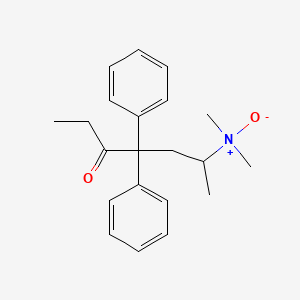
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
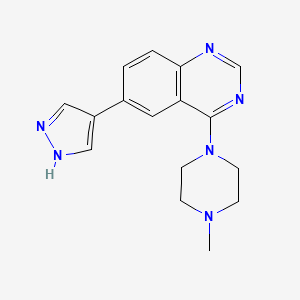
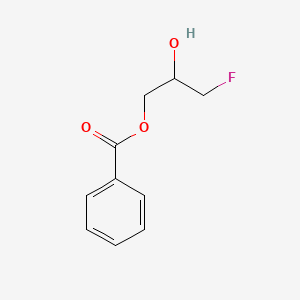
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
